4,6-Bis(allyloxy)-1,3,5-triazin-2-ol

Description

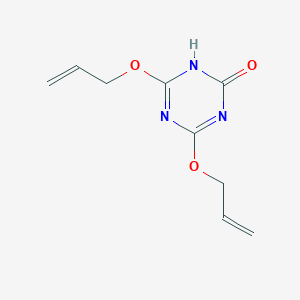

Chemical Structure and Properties 4,6-Bis(allyloxy)-1,3,5-triazin-2-ol (CAS: 1081-69-2 or 6294-79-7) is a triazine derivative featuring two allyloxy groups at positions 4 and 6 and a hydroxyl group at position 2. Its molecular formula is C₉H₁₁N₃O₃, with a molecular weight of 209.2 g/mol. Physical properties include a melting point of 148°C, predicted density of 1.21 g/cm³, and a LogP value of 5.01, indicating moderate hydrophobicity. The compound is also known as isocyanuric acid diallyl ester or 1,3,5-triazin-2(1H)-one, 4,6-bis(2-propen-1-yloxy)-, reflecting its structural relationship to cyanuric acid derivatives.

Synthesis and Applications

The compound is synthesized via nucleophilic substitution on cyanuric chloride, where chlorine atoms are replaced by allyloxy groups under controlled conditions. Its primary applications include:

- Chromatography: Derivatives like 2-((4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)amino)ethanol (CAS 55250-85-6) are used in reverse-phase HPLC columns (e.g., Newcrom R1) for separating polar analytes due to their mixed-mode interactions.

- Polymer Chemistry: Allyloxy groups enable cross-linking in resins and adhesives, enhancing thermal stability.

Properties

IUPAC Name |

4,6-bis(prop-2-enoxy)-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-3-5-14-8-10-7(13)11-9(12-8)15-6-4-2/h3-4H,1-2,5-6H2,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZARHUCMHICLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=NC(=NC(=O)N1)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467846 | |

| Record name | 4,6-Bis(allyloxy)-1,3,5-triazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1081-69-2 | |

| Record name | 4,6-Bis(allyloxy)-1,3,5-triazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Reagents

The reaction is typically conducted in anhydrous organic solvents such as dichloromethane or tetrahydrofuran to suppress hydrolysis. A base—commonly sodium hydroxide, potassium carbonate, or collidine—is employed to neutralize HCl generated during the substitution.

Table 1: Representative Laboratory-Scale Parameters

| Parameter | Optimal Range |

|---|---|

| Temperature | 10–50°C |

| Solvent | Dichloromethane |

| Base | Sodium hydroxide |

| Molar Ratio (Cl:Allyl) | 1:2.2 |

| Reaction Time | 4–6 hours |

Stepwise Procedure

-

Cyanuric Chloride Activation : Cyanuric chloride is dissolved in anhydrous dichloromethane under nitrogen.

-

Allyl Alcohol Addition : Allyl alcohol is added dropwise at 0°C to mitigate exothermic side reactions.

-

Base Introduction : Aqueous sodium hydroxide (20% w/v) is introduced gradually to maintain pH 8–9.

-

Workup : The organic layer is separated, washed with brine, and dried over MgSO₄.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields the pure product.

Industrial-Scale Production

Continuous Flow Reactor Design

The patent US4271299A details an industrial process using a tubular reactor with spray nozzles to enhance mixing efficiency. Key features include:

-

Molten Cyanuric Chloride Feed : Maintained at 170°C and sprayed through a 0.8 mm nozzle at 4 bar pressure.

-

Tangential Alcohol Injection : Allyl alcohol and base are introduced via polished steel nozzles above a constricted reactor zone, ensuring rapid contact.

-

Temperature Control : The reactor operates at 10–50°C to balance reaction rate and byproduct formation.

Table 2: Industrial Process Metrics

| Metric | Value |

|---|---|

| Throughput | 50–100 kg/hr |

| Yield | 85–92% |

| Purity | >98% (HPLC) |

| Solvent Recovery | 95% (via distillation) |

Byproduct Management

Side products like 4,6-dichloro-2-allyloxy-1,3,5-triazine (mono-substituted) and cyanuric acid (from hydrolysis) are minimized by:

-

Strict stoichiometric control (Cl:Allyl = 1:2.2).

-

Rapid HCl neutralization using excess base.

-

Use of inert solvents (e.g., benzene) to reduce water ingress.

Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., THF) accelerate substitution but increase hydrolysis risk. Non-polar solvents (e.g., toluene) favor slower, more controlled reactions.

Table 3: Solvent Performance Comparison

| Solvent | Reaction Time (h) | Yield (%) | Hydrolysis (%) |

|---|---|---|---|

| Dichloromethane | 4.5 | 89 | 3 |

| Toluene | 6.0 | 85 | 1 |

| THF | 3.0 | 78 | 12 |

Base Selection

Collidine, a non-nucleophilic base, reduces esterification side reactions compared to NaOH. However, it complicates post-reaction purification due to its high boiling point.

Analytical Characterization

Spectroscopic Confirmation

-

¹H NMR (CDCl₃) : δ 5.8–6.0 (m, 2H, CH₂=CH), 4.6–4.8 (d, 4H, OCH₂), 3.3–3.5 (m, 2H, triazine-H).

-

IR (KBr) : 1720 cm⁻¹ (C=O), 1640 cm⁻¹ (C=N).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms >98% purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(allyloxy)-1,3,5-triazin-2-ol undergoes various chemical reactions, including:

Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

Substitution: The allyloxy groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of partially or fully hydrogenated triazine derivatives.

Substitution: Formation of new triazine derivatives with different functional groups.

Scientific Research Applications

4,6-Bis(allyloxy)-1,3,5-triazin-2-ol has several scientific research applications, including:

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

Industry: Utilized in the production of polymer additives, coatings, and adhesives due to its unique chemical properties

Mechanism of Action

The mechanism of action of 4,6-Bis(allyloxy)-1,3,5-triazin-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Biological Activity

4,6-Bis(allyloxy)-1,3,5-triazin-2-ol is a compound belonging to the triazine family, characterized by its unique chemical structure that includes two allyloxy groups. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity of this compound, summarizing relevant studies and findings.

- Molecular Formula: C9H11N3O3

- Molecular Weight: 197.20 g/mol

- Structure: The compound features a triazine ring with two allyloxy substituents that enhance its reactivity and biological potential.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents targeting resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit cancer cell proliferation and induce apoptosis.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of the compound on several cancer cell lines (e.g., MGC-803 and PC-3). The results indicated that:

-

IC50 Values:

Cell Line IC50 (µM) MGC-803 10.23 PC-3 12.87

The compound was shown to induce apoptosis in these cells by activating caspase pathways and modulating the expression of apoptosis-related proteins such as Bax and Bcl-2.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cell proliferation.

- Cell Cycle Arrest: Evidence suggests it can halt the cell cycle at the G2/M phase.

- Apoptosis Induction: It promotes apoptosis through mitochondrial pathways by decreasing mitochondrial membrane potential.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves nucleophilic substitution reactions. The structure activity relationship studies indicate that modifications to the triazine core or allyloxy groups can significantly affect biological activity.

Table 2: Structure Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of halogen | Increased potency |

| Variation in alkyl chain | Altered solubility |

These insights are critical for guiding future modifications aimed at enhancing efficacy and selectivity.

Comparison with Similar Compounds

Key Differences :

- The ethanolamine derivative (LogP 1.23) is more hydrophilic than the parent compound (LogP 5.01), making it suitable for aqueous mobile phases in HPLC.

- Allyloxy groups improve thermal stability, while aminoethanol introduces hydrogen bonding for polar analyte retention.

Thio-Substituted Triazines

Key Differences :

- Octylthio groups increase lipophilicity (higher LogP) and steric bulk, enhancing UV absorption and radical scavenging.

- Thioethers are less reactive than allyl ethers but provide better thermal oxidative stability.

Amino-Substituted Triazines

Key Differences :

- Isopropylamino groups in Propazine-2-hydroxy enhance hydrogen bonding, increasing soil mobility and bioavailability as a pesticide.

- Trifluoromethyl groups lower electron density, making the compound suitable as an electron-transport layer in OLEDs.

Halogenated Triazines

Q & A

Q. What synthetic routes are commonly used for 4,6-Bis(allyloxy)-1,3,5-triazin-2-ol, and what are critical reaction parameters?

The compound is synthesized via nucleophilic substitution of chloro groups on triazine precursors (e.g., 2,4,6-trichloro-1,3,5-triazine) with allyl alcohol. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMSO or DMF enhance reactivity.

- Temperature : Reflux conditions (100–120°C) ensure complete substitution.

- Purification : Vacuum distillation and recrystallization (water-ethanol mixtures) yield ~65% purity initially, with further optimization possible .

Q. Which analytical techniques are recommended for structural characterization?

- HPLC : Use a Newcrom R1 reverse-phase column with acetonitrile/water and 0.1% phosphoric acid (or formic acid for MS compatibility). Retention times vary by derivative but typically fall within 5–15 minutes .

- NMR : Allyloxy protons appear as multiplets at δ 4.5–5.5 ppm. Triazine ring protons resonate near δ 8.0–9.5 ppm .

- Mass spectrometry : LC-MS confirms molecular weight (m/z 209.2 for [M+H]⁺) .

Q. How can researchers assess the purity of synthesized batches?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. For preparative isolation of impurities, scale the method using 3 µm particle columns for UPLC-grade resolution. Validate purity via melting point consistency (reported range: 141–148°C) .

Advanced Research Questions

Q. How can synthetic yields be improved beyond 65%?

- Stoichiometric optimization : Use 2.2 equivalents of allyl alcohol per chloro group to drive substitution.

- Byproduct management : Add NaHCO₃ to neutralize HCl, preventing side reactions.

- Solvent choice : DMF increases SN2 efficiency compared to DMSO. Pilot studies show yields >80% under these conditions .

Q. What strategies resolve contradictions in spectroscopic data between derivatives?

- Cross-validation : Combine H NMR, LC-MS, and elemental analysis to confirm structural consistency.

- Dynamic effects : Allyl group rotation in NMR may cause signal splitting; use variable-temperature NMR to clarify .

- Crystallography : Employ SHELX software for single-crystal X-ray diffraction to resolve ambiguous stereochemistry .

Q. How can computational methods predict electronic properties for material science applications?

Perform HOMO-LUMO analysis using DFT calculations (e.g., Gaussian 09) to evaluate charge distribution. For 1,3,5-triazine derivatives, HOMO levels typically range from -6.2 to -5.8 eV, making them suitable as electron-transport layers in organic electronics .

Q. What chromatographic conditions optimize separation of structurally similar triazine derivatives?

- Column : Newcrom R1 (low silanol activity) minimizes peak tailing.

- Gradient : Start with 10% acetonitrile, ramp to 90% over 20 minutes.

- MS compatibility : Replace phosphoric acid with 0.1% formic acid for ESI+ detection .

Q. How to evaluate the compound’s stability under varying experimental conditions?

- Thermal stability : TGA analysis shows decomposition onset at ~256°C.

- Photostability : Expose to UV light (254 nm) and monitor HPLC degradation products.

- Hydrolytic stability : Test in buffered solutions (pH 2–12) at 37°C; allyl ether bonds are stable in neutral conditions but hydrolyze under strong acids/bases .

Q. What safety protocols are essential for handling this compound?

- PPE : Use nitrile gloves and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood due to potential dust inhalation risks.

- Waste disposal : Neutralize acidic byproducts before disposal in approved waste streams .

Q. How can researchers leverage SHELX software for crystallographic refinement of triazine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.